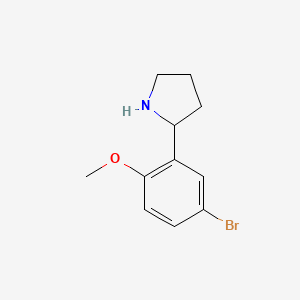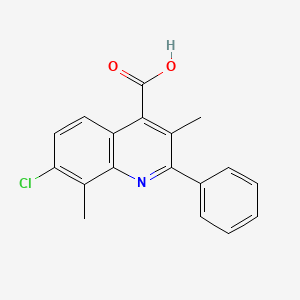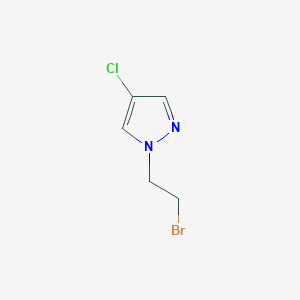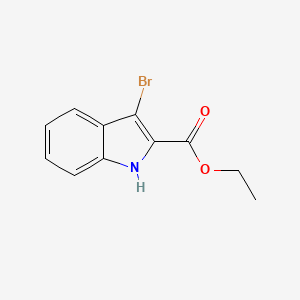
ethyl 3-bromo-1H-indole-2-carboxylate
Descripción general
Descripción
Ethyl 3-bromo-1H-indole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as 2-Ethoxycarbonylindole .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years due to their significant role in natural products and drugs . The total synthesis of preparaherquamide, VM-55599, and premalbrancheamide were started from enone 211, which was prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate .Chemical Reactions Analysis
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Ethyl 1H-indole-3-carboxylates have shown anti-viral activity in Huh-7.5 cells .Aplicaciones Científicas De Investigación
Oncology
Scientific Field
Oncology, specifically cancer treatment and drug development.
Application Summary
Ethyl 3-bromo-1H-indole-2-carboxylate has been identified as a potential anticancer agent due to its selective cytotoxicity towards cancer cell lines .
Methods of Application
The compound was tested on various cancer cell lines, and its cytotoxic effects were measured against control groups. The methods included administering varying concentrations of the compound to the cell cultures and assessing cell viability through assays such as MTT or flow cytometry.
Results Summary
The results indicated a significant decrease in the percentage of live cells treated with the compound compared to the control, suggesting promising applications in targeted cancer therapies .
Neuropharmacology
Scientific Field
Neuropharmacology, with a focus on receptor binding and modulation.
Application Summary
Derivatives of ethyl 3-bromo-1H-indole-2-carboxylate have shown high affinity for benzodiazepine receptors in the central nervous system, which could be relevant for developing new anxiolytic or sedative drugs .
Methods of Application
Synthesis of ethyl -carboline-3-carboxylate from indole derivatives followed by receptor binding assays to evaluate affinity and efficacy at the benzodiazepine receptor sites.
Results Summary
The synthesized compounds demonstrated high binding affinity, indicating potential for further development into therapeutic agents targeting the central nervous system .
Enzyme Inhibition
Scientific Field
Biochemistry, specifically enzyme inhibition for therapeutic purposes.
Application Summary
Ethyl 3-bromo-1H-indole-2-carboxylate has been explored as an inhibitor of glutathione S-transferase isozymes, which are involved in drug resistance and cancer progression .
Methods of Application
The compound was used to treat cell lines expressing glutathione S-transferase isozymes, and inhibition rates were measured using biochemical assays.
Results Summary
The compound exhibited promising inhibition of the targeted isozymes, which could lead to applications in overcoming drug resistance in cancer treatment .
Immunology
Scientific Field
Immunology, particularly in the context of immune response modulation.
Application Summary
Indoleamine 2,3-dioxygenase (IDO) inhibitors are crucial for regulating immune responses, and ethyl 3-bromo-1H-indole-2-carboxylate has been studied as a potential IDO inhibitor .
Methods of Application
The compound was tested for its ability to inhibit IDO activity in vitro, using recombinant enzymes or cell-based assays.
Results Summary
The compound showed inhibitory activity against IDO, suggesting its utility in modulating immune responses, which is valuable in conditions like autoimmunity and cancer .
Lipid Metabolism
Scientific Field
Pharmacology, focusing on lipid metabolism and related disorders.
Application Summary
Ethyl 3-bromo-1H-indole-2-carboxylate has been investigated as an antihypertriglyceridemic agent, potentially useful in treating lipid metabolism disorders .
Methods of Application
The compound was assessed for its ability to influence lipid profiles in vitro and in vivo, using standard lipid assays and animal models.
Results Summary
The compound demonstrated potent antihypertriglyceridemic effects, indicating its potential as a therapeutic agent for managing elevated triglyceride levels .
Anti-Inflammatory Applications
Scientific Field
Pharmacology and inflammation research.
Application Summary
Ethyl 3-bromo-1H-indole-2-carboxylate has been studied for its anti-inflammatory properties, particularly as an inhibitor of Human Reticulocyte 15-Lipoxygenase-1, an enzyme involved in the inflammatory response .
Methods of Application
The compound’s inhibitory effect on 15-Lipoxygenase-1 was evaluated using enzyme assays and cell-based inflammation models.
Results Summary
The compound showed significant inhibitory activity, suggesting its potential role in developing new anti-inflammatory drugs .
This analysis provides a detailed overview of the diverse scientific applications of ethyl 3-bromo-1H-indole-2-carboxylate. Each application is rooted in rigorous experimental procedures and has yielded promising results that could lead to significant advancements in their respective fields.
Antiviral Research
Scientific Field
Pharmacology and virology, focusing on the development of antiviral drugs.
Application Summary
Indole derivatives, including ethyl 3-bromo-1H-indole-2-carboxylate, have been studied for their potential antiviral properties against a range of viruses .
Methods of Application
Synthesis of indole-based compounds followed by in vitro testing against RNA and DNA viruses using assays to determine inhibitory concentrations and selectivity indices.
Results Summary
Some derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating their potential as antiviral agents .
Antimicrobial Activity
Scientific Field
Microbiology, specifically targeting pathogenic bacteria and fungi.
Application Summary
Ethyl 3-bromo-1H-indole-2-carboxylate has been explored for its antimicrobial efficacy, which is crucial in the fight against drug-resistant strains .
Methods of Application
Testing the compound’s effectiveness against various bacterial and fungal cultures, measuring zones of inhibition, and MIC (Minimum Inhibitory Concentration) values.
Results Summary
The compound exhibited antimicrobial activity, suggesting its use in developing new treatments for infections caused by resistant microbes .
Neurodegenerative Diseases
Scientific Field
Neurology and pharmacology, with a focus on neurodegenerative diseases.
Application Summary
Research into indole derivatives, including ethyl 3-bromo-1H-indole-2-carboxylate, has shown promise in the context of neuroprotection and the treatment of neurodegenerative disorders .
Methods of Application
Evaluation of neuroprotective effects in cell-based models of neurodegeneration, such as those mimicking Alzheimer’s or Parkinson’s disease.
Results Summary
The compound has demonstrated properties that could protect neuronal cells from degenerative processes, offering a potential pathway for therapeutic development .
Cardiovascular Research
Scientific Field
Cardiovascular pharmacology, particularly in the development of drugs for heart diseases.
Application Summary
Ethyl 3-bromo-1H-indole-2-carboxylate has been investigated for its effects on cardiovascular health, including its impact on blood pressure and heart rate .
Methods of Application
In vivo studies in animal models to assess the compound’s influence on cardiovascular parameters and potential protective effects against cardiac injury.
Results Summary
Preliminary data suggest that the compound may have beneficial effects on cardiovascular function, warranting further investigation .
Metabolic Disorders
Scientific Field
Endocrinology and metabolic research, focusing on metabolic syndrome and diabetes.
Application Summary
Investigations into the role of indole derivatives in regulating metabolic pathways and their potential use in treating metabolic disorders .
Methods of Application
Studies involving the administration of the compound to models of metabolic syndrome, followed by monitoring of metabolic markers such as glucose and lipid levels.
Results Summary
The compound has shown potential in modulating metabolic processes, which could be beneficial in managing conditions like diabetes and obesity .
Chemical Synthesis
Scientific Field
Organic chemistry, emphasizing the synthesis of complex molecules.
Application Summary
Ethyl 3-bromo-1H-indole-2-carboxylate serves as a building block in the synthesis of various biologically active molecules, including natural products and pharmaceuticals .
Methods of Application
Utilization of the compound in multi-step synthetic routes to construct complex molecules with potential biological activities.
Results Summary
The versatility of ethyl 3-bromo-1H-indole-2-carboxylate in chemical synthesis has been demonstrated, highlighting its importance in the field of medicinal chemistry .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJWEOYWZOGNQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405810 | |
| Record name | Ethyl 3-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-bromo-1H-indole-2-carboxylate | |
CAS RN |
91348-45-7 | |
| Record name | Ethyl 3-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-Bromoindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

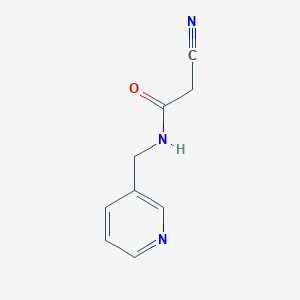
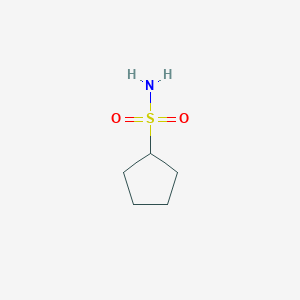
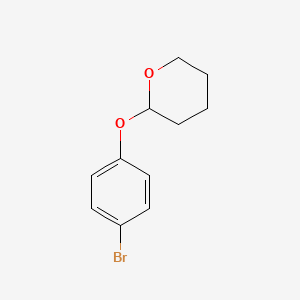
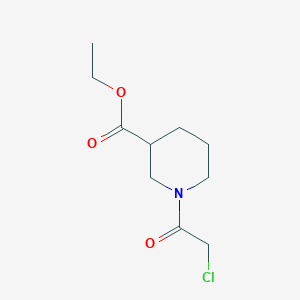
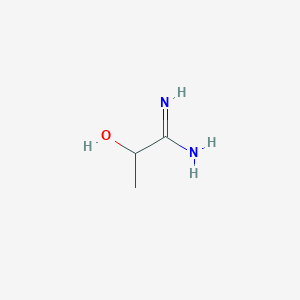
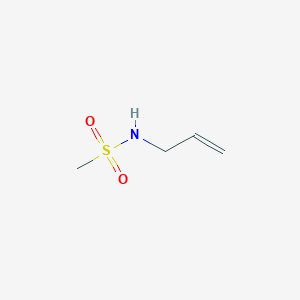
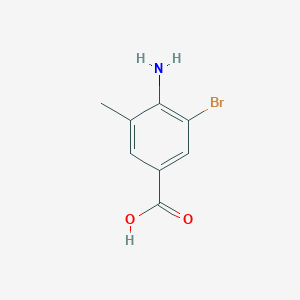
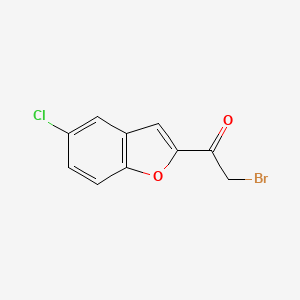
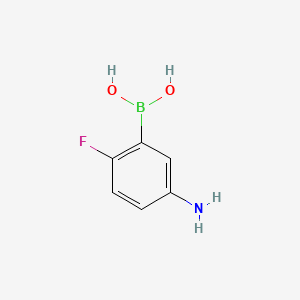
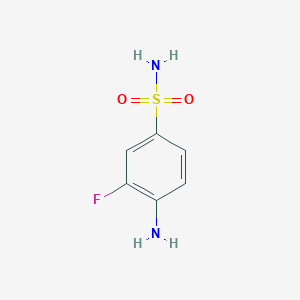
![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)
